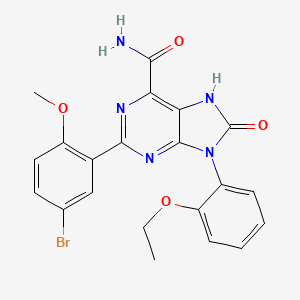![molecular formula C11H14F3N3O2 B2374110 N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305392-76-9](/img/structure/B2374110.png)
N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide is a synthetic organic compound with the molecular formula C11H14F3N3O2 and a molecular weight of 277.247 This compound features a pyrazole ring substituted with a trifluoropropoxymethyl group and a prop-2-enamide moiety
Preparation Methods
The synthesis of N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide typically involves the following steps :
Starting Materials: The synthesis begins with 1-methyl-3-trifluoromethyl-1H-pyrazole-4-ethanoic acid.
Reaction with Water: The starting material is reacted with a specific amount of water.
Neutralization: The acidic product formed is neutralized by adding a base, resulting in the formation of 5-hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole.
Further Functionalization:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Addition: The prop-2-enamide moiety can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Scientific Research Applications
N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules, enhancing their chemical properties.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a candidate for drug development.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide can be compared with other similar compounds, such as :
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound shares the pyrazole ring and trifluoromethyl group but lacks the propoxymethyl and prop-2-enamide moieties.
5-Amino-pyrazoles: These compounds have a similar pyrazole core but differ in their functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-3-10(18)15-9-6-8(17(2)16-9)7-19-5-4-11(12,13)14/h3,6H,1,4-5,7H2,2H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQXHRSFBRSDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NC(=O)C=C)COCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
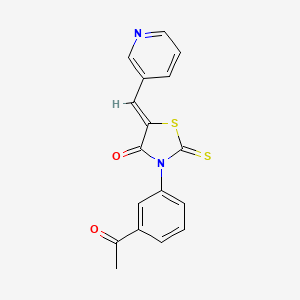
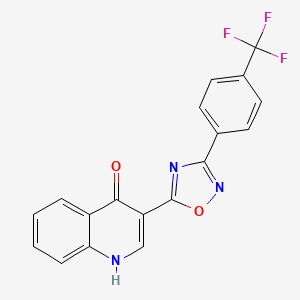
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)

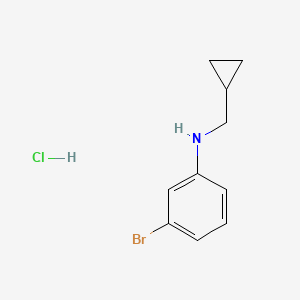
![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2374038.png)
![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)

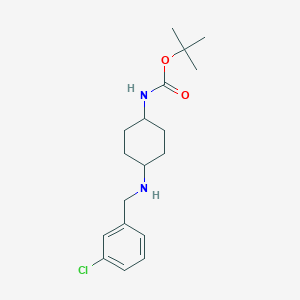
![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)
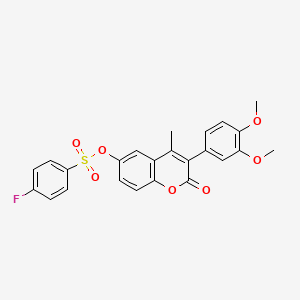
![1-(3-Fluoro-4-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2374047.png)
